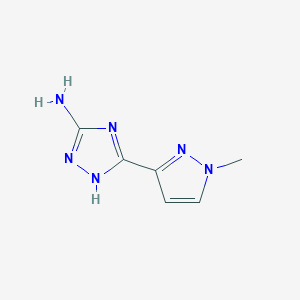
5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, might be common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents might include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, leading to changes in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole: A simpler analog without the pyrazole ring.
3-(1-Methyl-3-pyrazolyl)-1H-1,2,4-triazole: Lacking the amino group.
Uniqueness
The presence of both the amino group and the pyrazole ring in 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C6H8N6 |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-2-4(11-12)5-8-6(7)10-9-5/h2-3H,1H3,(H3,7,8,9,10) |
Clave InChI |
LLOSEEHWDJCVIP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)

![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)


